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molecular formula C13H10O3 B3275696 Methyl 4-formyl-1-naphthoate CAS No. 62855-40-7

Methyl 4-formyl-1-naphthoate

Cat. No. B3275696
M. Wt: 214.22 g/mol
InChI Key: RQODTKJVTXOAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404649B2

Procedure details

To a stirred solution of 4-bromomethyl-naphthalene-1-carboxylic acid methyl ester (Preparation 51, 10.5 g, 37.63 mmol) in DMSO (99.36 mL) was added sodium bicarbonate (6.32 g, 75.27 mmol) at room temperature. Resulting reaction mixture was heated at 95° C. for 3 hours. Progress of the reaction was monitored by TLC using 10% EtOAc in hexane. Rf of new spot and starting material was 0.7 and 0.8 respectively. After consumption of starting material, reaction mixture was quenched with water (400 mL) and extracted with EtOAc (2×300 mL). Combined organic layer was dried over sodium sulphate and evaporated off in vacuo to get brown colored thick mass. Crude compound was purified by column chromatography using 100-200 mesh silica gel. Desired product was eluted in 4.5% EtOAc in hexane to afford faint green solid (4.2 g, 52.17%). Compound the same as that from Preparation 3.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step One
Name
Quantity
99.36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
52.17%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH2:15]Br)=[CH:7][CH:6]=1)=[O:4].C(=O)(O)[O-:18].[Na+].CCOC(C)=O>CS(C)=O.CCCCCC>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH:15]=[O:18])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C2=CC=CC=C12)CBr
Name
Quantity
6.32 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
99.36 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
After consumption of starting material, reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched with water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
to get brown colored thick mass
CUSTOM
Type
CUSTOM
Details
Crude compound was purified by column chromatography
WASH
Type
WASH
Details
Desired product was eluted in 4.5% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 52.17%
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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